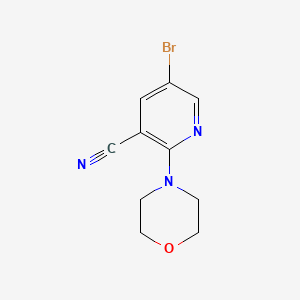
5-Bromo-2-morpholinonicotinonitrile
Overview
Description
5-Bromo-2-morpholinonicotinonitrile is a chemical compound with the CAS Number: 1354223-80-5 . It has a molecular weight of 268.11 . The IUPAC name for this compound is 5-bromo-2-(4-morpholinyl)nicotinonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-morpholinonicotinonitrile is 1S/C10H10BrN3O/c11-9-5-8(6-12)10(13-7-9)14-1-3-15-4-2-14/h5,7H,1-4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-2-morpholinonicotinonitrile is a solid at room temperature . It has a molecular weight of 268.11 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Fused Pyran Derivatives
A study focused on the microwave-assisted synthesis of new fused pyran derivatives bearing a 2-morpholinoquinoline nucleus, utilizing 2-morpholinoquinoline-3-carbaldehyde, malononitrile, and various compounds in the presence of NaOH as a basic catalyst. This synthesis pathway highlights the role of morpholino derivatives in the development of compounds with potential antimicrobial properties. The synthesized compounds were evaluated against several bacterial and fungal strains, demonstrating the significant antimicrobial potential of certain derivatives (Makawana, Patel, Mungra, & Patel, 2011).
Development of Functionalized Pyridines
Another research application involved the synthesis of 5-bromopyridyl-2-magnesium chloride, a reactive intermediate, through an iodo-magnesium exchange reaction. This intermediate was further utilized to produce a variety of functionalized pyridine derivatives, showcasing the versatility of bromo-morpholino compounds in synthesizing key intermediates for potent anticancer agents like Lonafarnib (Song et al., 2004).
Role in PI3K/mTOR Inhibitor Synthesis
Research on the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile demonstrated the importance of bromo-morpholino derivatives as intermediates in the production of PI3K/mTOR inhibitors. These compounds are crucial for the synthesis of derivatives of NVP-BEZ235, a compound with significant therapeutic potential (Lei et al., 2015).
Antioxidant Activity Studies
A notable study isolated 19 naturally occurring bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities stronger than or comparable to synthetic antioxidants. This research underscores the potential of bromophenols in developing natural antioxidant agents for preventing oxidative deterioration in foods (Li, Li, Gloer, & Wang, 2011).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-morpholin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-9-5-8(6-12)10(13-7-9)14-1-3-15-4-2-14/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPGBPRIVCMWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-morpholinonicotinonitrile | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B6591202.png)

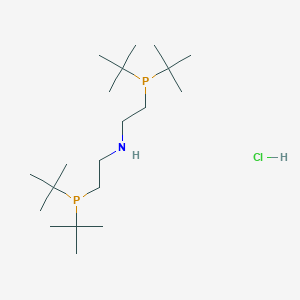

![7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B6591251.png)
![(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6591255.png)
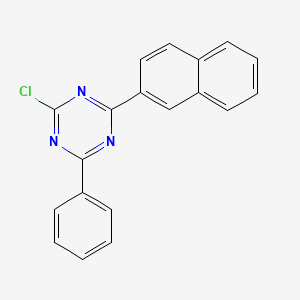
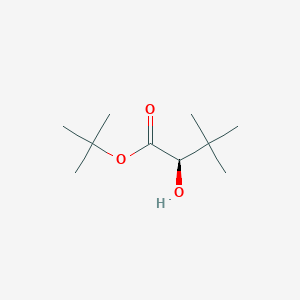


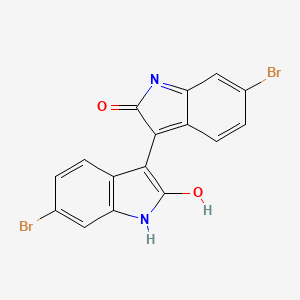
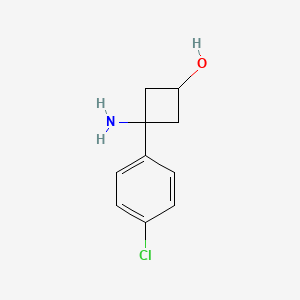
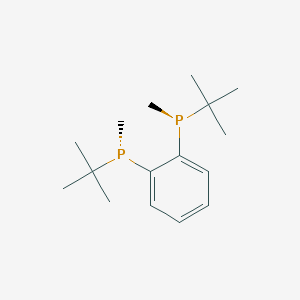
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B6591292.png)